

An In-depth Technical Guide to 2-tert-Butyl-1,4-dimethoxybenzene

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Compound of Interest

Compound Name: 2-tert-Butyl-1,4-dimethoxybenzene

Cat. No.: B1581072

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This technical guide provides a comprehensive overview of **2-tert-butyl-1,4-dimethoxybenzene**, including its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

- IUPAC Name: **2-tert-Butyl-1,4-dimethoxybenzene**^[1]
- Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
 - 1,4-Dimethoxy-2-tert-butylbenzene^{[2][3][4]}
 - 2-(1,1-Dimethylethyl)-1,4-dimethoxybenzene^[3]
 - Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy-^[2]
 - Benzene, 2-tert-butyl-1,4-dimethoxy-^{[2][3]}
 - tert-Butylhydroquinone, dimethyl ether^[2]
 - 3-t-Butyl-4-methoxyphenol methyl derivative^{[2][4]}

- Mono-tert-butylhydroquinone dimethyl ether[3]
- Vetimoss[3][5]
- VETIMOSS[6]
- CAS Registry Number: 21112-37-8[2][5][7]
- Molecular Formula: C₁₂H₁₈O₂[2][4][5][7]
- Molecular Weight: 194.27 g/mol [1][2][5]

Physicochemical Properties

The following table summarizes the key quantitative data for **2-tert-butyl-1,4-dimethoxybenzene**.

Property	Value	Reference
Physical State	Colorless liquid or solid	[7]
Melting Point	70-70.5 °C	[1][4][6][7]
Boiling Point	273.8 °C at 760 mmHg; 117-118 °C at 12 Torr	[6][7]
Density	0.9978 g/cm ³ at 15 °C; 0.951 g/cm ³	[6][7][8]
Flash Point	98.8 °C	[6]
Vapor Pressure	0.0094 mmHg at 25°C	[4][6]
Water Solubility	19.17 mg/L at 20 °C	[4][6][8]
Refractive Index	n ₂₀ /D 1.509-1.512 (lit.)	[1]
LogP	3.00130	[6]

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

The synthesis of **2-tert-butyl-1,4-dimethoxybenzene** is commonly achieved through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene using a tert-butylation agent in the presence of an acid catalyst. The following protocol is a representative procedure.

3.1. Materials and Reagents

- 1,4-Dimethoxybenzene
- tert-Butyl alcohol
- Glacial acetic acid
- Concentrated sulfuric acid (98%)
- Fuming sulfuric acid (20% SO₃)
- Dichloromethane
- Methanol
- Anhydrous calcium chloride
- Crushed ice
- Deionized water

3.2. Equipment

- 250 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Thermometer

- Dropping funnel
- Ice/water bath
- Erlenmeyer flasks
- Büchner funnel and filter flask
- Rotary evaporator

3.3. Procedure

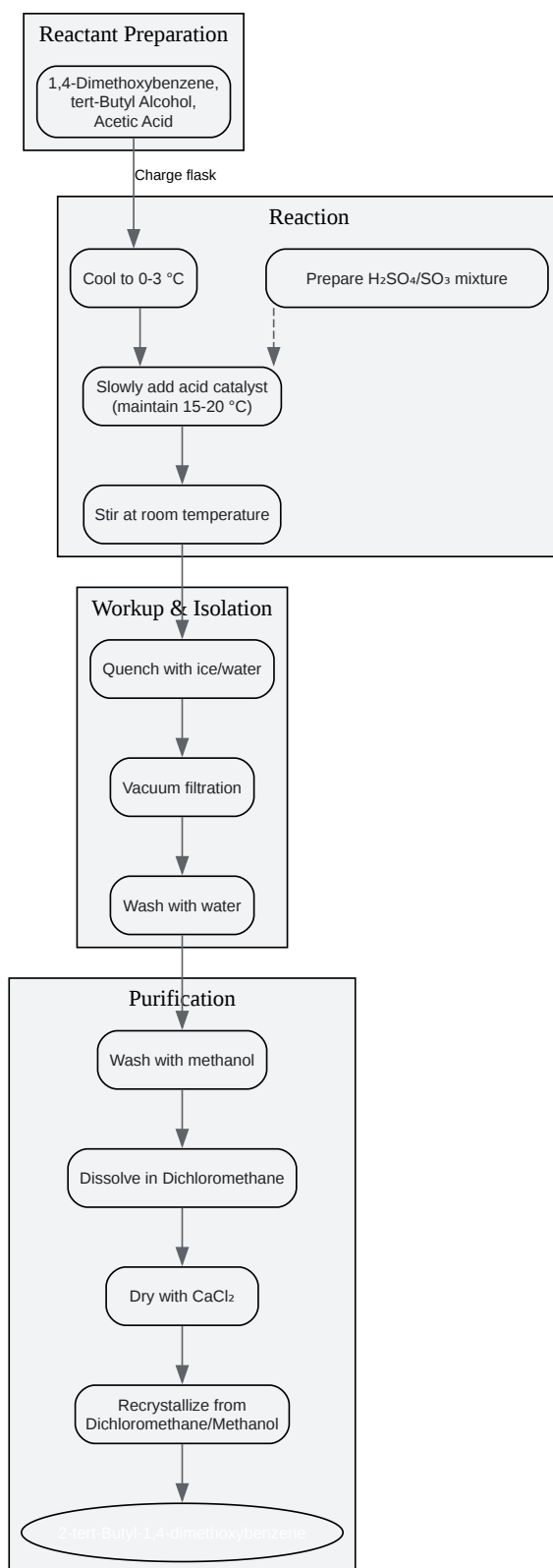
- **Reaction Setup:** In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 1,4-dimethoxybenzene (0.02 mol), 5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid.[\[9\]](#)
- **Cooling:** Begin stirring the mixture and cool it to between 0 and 3 °C using an ice/water bath.[\[9\]](#)
- **Catalyst Preparation:** In a separate Erlenmeyer flask, carefully prepare a solution of 5 mL of fuming sulfuric acid (20% SO₃) and 15 mL of concentrated sulfuric acid. Cool this acid mixture in an ice/water bath.[\[9\]](#)
- **Addition of Catalyst:** Slowly add the cold acid mixture dropwise to the reaction flask via the dropping funnel. It is crucial to maintain the internal temperature of the reaction mixture between 15 and 20 °C during the addition.[\[9\]](#)
- **Reaction:** After the addition is complete, continue to stir the mixture for an additional 5 minutes at room temperature.[\[9\]](#)
- **Quenching:** Cool the reaction mixture again in an ice bath and then add approximately 100 g of crushed ice, followed by 50 mL of water to dilute the sulfuric acid.[\[9\]](#)
- **Isolation of Crude Product:** Collect the resulting solid product by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with several portions of water (approximately 300 mL total) to remove any residual acid.[\[9\]](#)
- **Purification:**

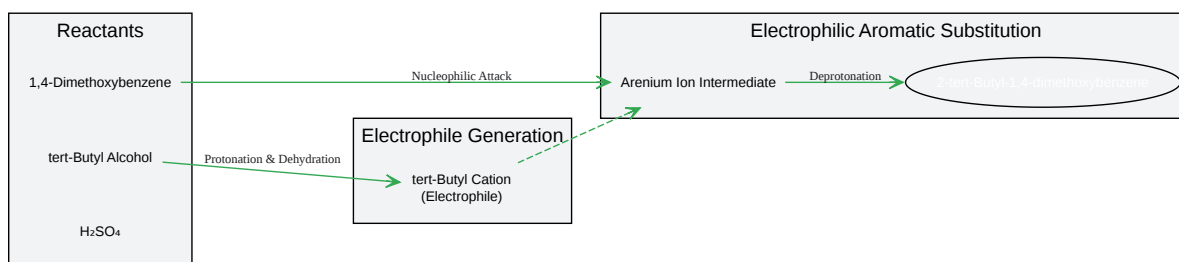
- Wash the crude product with three 15 mL portions of methanol.[\[9\]](#)
- Transfer the solid to a 50 mL Erlenmeyer flask and dissolve it in 8 mL of dichloromethane.
[\[9\]](#)
- Add anhydrous calcium chloride to the solution and stir for 10 minutes to dry the organic phase.[\[9\]](#)
- Filter the solution by gravity into a 100 mL round-bottom flask and add 15 mL of methanol.
[\[9\]](#)
- Reduce the volume of the solvent to approximately 15 mL using a rotary evaporator.[\[9\]](#)
- Allow the solution to stand and cool for the product to crystallize.[\[9\]](#)
- Collect the purified crystals by vacuum filtration and allow them to dry completely.[\[9\]](#)
- Analysis: Record the final yield and melting point of the purified **2-tert-butyl-1,4-dimethoxybenzene**. Confirm the structure using spectroscopic methods such as IR and ^1H NMR.

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-tert-butyl-1,4-dimethoxybenzene** via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.





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